molecular formula C9H11NO B13633991 1-(6-Methylpyridin-2-yl)cyclopropan-1-ol

1-(6-Methylpyridin-2-yl)cyclopropan-1-ol

Cat. No.: B13633991
M. Wt: 149.19 g/mol
InChI Key: LUTWOTBQGKMXGI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methylpyridin-2-yl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of 6-methyl-2-pyridinecarboxaldehyde with diazomethane under controlled conditions to form the cyclopropanol ring . The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylpyridin-2-yl)cyclopropan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(6-Methylpyridin-2-yl)cyclopropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridin-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyclopropanol group may play a role in stabilizing the compound’s interaction with its targets, while the pyridine ring can participate in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Methylpyridin-2-yl)cyclopropane
  • 1-(6-Methylpyridin-2-yl)cyclopropanone
  • 6-Methyl-2-pyridinecarboxaldehyde

Uniqueness

1-(6-Methylpyridin-2-yl)cyclopropan-1-ol is unique due to the presence of both a cyclopropanol group and a 6-methylpyridin-2-yl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

1-(6-Methylpyridin-2-yl)cyclopropan-1-ol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclopropane ring linked to a pyridine ring with a methyl substituent at the 6-position. Its molecular formula is C9H11NOC_9H_{11}NO, indicating the presence of both a hydroxyl group and a nitrogen atom, which are crucial for its biological interactions.

Structural Features

FeatureDescription
Molecular Formula C9H11NOC_9H_{11}NO
Molecular Weight 151.19 g/mol
IUPAC Name This compound
Functional Groups Hydroxyl, Pyridine

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in pharmacological applications:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for treating infections caused by various pathogens.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which could be beneficial in the treatment of diseases where enzyme modulation is critical. For instance, it has been evaluated as a Kynurenine 3-monooxygenase (KMO) inhibitor, which is relevant in neurodegenerative diseases like Alzheimer's .
  • Receptor Binding : The unique structure allows for interactions with various biological receptors, enhancing its potential therapeutic applications.

The mechanism of action for this compound involves:

  • Binding Affinity : The cyclopropane and pyridine moieties contribute to its binding affinity with biological targets such as enzymes and receptors.
  • Modulation of Biological Pathways : By inhibiting specific enzymes or binding to receptors, this compound can modulate various biological pathways, potentially leading to therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: KMO Inhibition

A study focused on synthesizing KMO inhibitors demonstrated that modifications at specific positions on the pyridine ring could enhance cellular potency. The findings indicated that compounds similar to this compound exhibited significant inhibition of KMO with favorable pharmacokinetic profiles .

Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial properties of several pyridine derivatives, including this compound. Results showed that this compound had notable activity against certain bacterial strains, suggesting its potential use in developing new antibiotics.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructural FeaturesNotable Differences
1-(6-Methylpyridin-3-yl)cyclopropan-1-olSimilar cyclopropane-pyridine structureMethyl group at the 3-position
1-(6-Methylpyridin-4-yl)cyclopropan-1-olSimilar cyclopropane-pyridine structureMethyl group at the 4-position
1-(5-Methylpyridin-3-yl)cyclopropan-1-olSimilar cyclopropane-pyridine structureMethyl group at the 5-position

The specific position of the methyl group on the pyridine ring significantly influences the biological activity and reactivity of these compounds.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

1-(6-methylpyridin-2-yl)cyclopropan-1-ol

InChI

InChI=1S/C9H11NO/c1-7-3-2-4-8(10-7)9(11)5-6-9/h2-4,11H,5-6H2,1H3

InChI Key

LUTWOTBQGKMXGI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2(CC2)O

Origin of Product

United States

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